molecular formula C7H5ClN2OS B1425767 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine CAS No. 1267318-33-1

5-(5-Chlorothiophen-2-yl)isoxazol-3-amine

Cat. No.: B1425767
CAS No.: 1267318-33-1
M. Wt: 200.65 g/mol
InChI Key: AKHRFZWPCZSEBV-UHFFFAOYSA-N
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Description

5-(5-Chlorothiophen-2-yl)isoxazol-3-amine is a chemical compound characterized by its unique structure, which includes a chlorothiophene ring and an isoxazole ring

Mechanism of Action

The presence of a chlorothiophene group in the compound could potentially enhance its lipophilicity, which might influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Without specific studies, it’s hard to predict the exact pharmacokinetic profile of this compound .

The compound’s action and efficacy can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that might interact with the compound. Stability could be affected by factors such as light, heat, and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid as the starting material.

  • Formation of Isoxazole Ring: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).

  • Amination Reaction: The acid chloride is then reacted with hydroxylamine (NH₂OH) to form the isoxazole ring.

  • Chlorination: The isoxazole ring is further chlorinated to introduce the chlorine atom at the 5-position.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Reduced forms, such as alcohols and amines.

  • Substitution Products: Derivatives with different functional groups, such as halogenated compounds and alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It has shown promise as a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry: The compound is also used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

  • 5-(5-Chlorothiophen-2-yl)methanamine: This compound is structurally similar but lacks the isoxazole ring.

  • 5-(5-Chlorothiophen-2-yl)isoxazole: This compound has the isoxazole ring but lacks the amine group.

  • 5-(5-Chlorothiophen-2-yl)pyrazole: This compound has a pyrazole ring instead of an isoxazole ring.

Uniqueness: 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine is unique due to the presence of both the chlorothiophene and isoxazole rings, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and interactions with biological targets.

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-6-2-1-5(12-6)4-3-7(9)10-11-4/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHRFZWPCZSEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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